N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold in the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can also optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines, such as:
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine derivatives
- Indole derivatives
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the presence of the 4-fluorophenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H14FN3O |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H14FN3O/c21-16-11-9-14(10-12-16)18-19(24-13-5-4-8-17(24)22-18)23-20(25)15-6-2-1-3-7-15/h1-13H,(H,23,25) |
InChI Key |
GQNFXWCQPRGZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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